(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
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Description
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H16F3N3O4S2 and its molecular weight is 459.46. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
- Benzamide derivatives, including compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide, have been synthesized and evaluated for their antimicrobial efficacy. Certain derivatives exhibited significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Priya et al., 2006).
Photodynamic Therapy
- Derivatives of benzamide, including thiazole-containing compounds, have been explored for their use in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Anticancer Activity
- Some Co(II) complexes of thiazole-substituted benzamides have been synthesized and shown to possess fluorescence properties and anticancer activity, particularly against human breast cancer cell lines. This indicates the potential use of these compounds in cancer research and therapy (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Characterization
- The synthesis of various benzamide derivatives, including those with thiazole moieties, has been extensively studied. These compounds are characterized by various techniques such as X-ray crystallography, showing their diverse chemical structures and potential applications in different fields of research (Bobeldijk et al., 1990).
Antibacterial and Anticancer Evaluation
- Thiazolidin-4-one derivatives, a class to which this compound is related, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Some of these derivatives showed significant activity against various microbial strains and cancer cell lines (Deep et al., 2016).
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O4S2/c1-28-8-7-24-14-6-5-13(30(22,26)27)10-15(14)29-17(24)23-16(25)11-3-2-4-12(9-11)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H2,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDSXVPGHVODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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